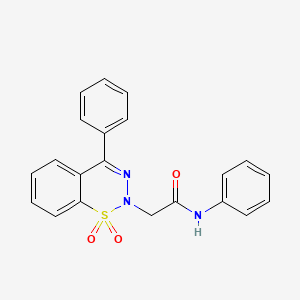

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide

Description

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide is a chemical compound that belongs to the class of benzothiadiazine derivatives

Properties

IUPAC Name |

2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c25-20(22-17-11-5-2-6-12-17)15-24-23-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)28(24,26)27/h1-14H,15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFRLTSMWKDWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide typically involves the following steps:

Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized by the cyclization of appropriate sulfonamide and aniline derivatives under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a suitable catalyst such as aluminum chloride.

Oxidation: The oxidation of the benzothiadiazine core to form the 1,1-dioxido derivative is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Amidation: The final step involves the amidation of the acetamide group with phenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur at the phenyl groups or the benzothiadiazine core.

Reduction: Reduction reactions can target the dioxido groups, converting them back to the corresponding sulfide.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzothiadiazine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes involved in oxidative stress, such as superoxide dismutase or catalase, and inhibit their activity.

Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

- 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-methylphenyl)acetamide

- 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide

Uniqueness

2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both the dioxido and phenylacetamide groups

Biological Activity

2-(1,1-Dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-phenylacetamide is a benzothiadiazine derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections detail its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival. For instance, it has been shown to interact with topoisomerases and kinases involved in cancer cell growth.

Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways that regulate cell cycle and apoptosis.

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens by disrupting cellular integrity and function.

Biological Activity Overview

Case Studies and Research Findings

Recent research has highlighted the compound's potential through various studies:

- Anticancer Properties : A study demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Antimicrobial Activity : In a comparative study against common pathogens, this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like penicillin and ampicillin. This suggests its potential as an alternative treatment for resistant infections .

- Anti-inflammatory Effects : Animal models treated with this compound showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with other benzothiadiazine derivatives reveals unique aspects of this compound:

| Compound Name | Activity Type | Potency |

|---|---|---|

| 4-chloro-benzothiadiazine | Anticancer | Moderate |

| 4-methyl-benzothiadiazine | Antimicrobial | Low |

| 2-(1,1-Dioxido) derivative | Anticancer & Antimicrobial | High |

This table illustrates that the target compound exhibits superior potency in both anticancer and antimicrobial activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.